molecular formula C19H26N2O9S B014129 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester CAS No. 211236-68-9

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

Cat. No.: B014129
CAS No.: 211236-68-9
M. Wt: 458.5 g/mol
InChI Key: VIVFZHFDSHRYIW-UHFFFAOYSA-N
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Description

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is a biochemical compound widely used in proteomics research. It is known for its ability to conjugate biomolecules such as enzymes and DNA to polymer chains, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester typically involves the reaction of 11-Maleimidoundecanoic Acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is commonly used in bioconjugation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and useful in various biochemical applications .

Scientific Research Applications

Bioconjugation

Overview:
Bioconjugation involves the chemical linking of biomolecules, such as proteins and antibodies, to facilitate targeted therapies and diagnostics. Sulfo-EMCS is particularly effective due to its maleimide group, which reacts selectively with thiol groups on proteins.

Applications:

  • Targeted Drug Delivery: By conjugating drugs to specific antibodies or proteins, researchers can enhance the specificity and efficacy of therapeutic agents, particularly in cancer treatment .
  • Diagnostics Development: Sulfo-EMCS is used to create assays and imaging agents that improve disease detection accuracy. This is crucial for developing sensitive diagnostic tools in clinical settings .

Drug Delivery Systems

Overview:
The compound plays a significant role in formulating drug delivery systems that enhance the pharmacokinetics of therapeutic agents.

Applications:

  • Nanoparticle Formulation: Sulfo-EMCS is employed to functionalize nanoparticles, allowing for the targeted delivery of chemotherapeutic agents to tumor sites while minimizing systemic toxicity .
  • Polymeric Drug Carriers: Researchers utilize this compound to develop polymeric carriers that can release drugs in a controlled manner, improving therapeutic outcomes .

Vaccine Development

Overview:
In vaccine research, Sulfo-EMCS is used to create conjugate vaccines that link antigens to carrier proteins.

Applications:

  • Enhanced Immune Response: By conjugating antigens with carrier proteins using Sulfo-EMCS, researchers can significantly boost immune responses, leading to more effective vaccines against various pathogens .
  • Stability Improvement: The stability of vaccine formulations can be enhanced through bioconjugation, ensuring prolonged efficacy and safety during storage and administration .

Diagnostics

Overview:
Sulfo-EMCS is integral in developing advanced diagnostic tools.

Applications:

  • Assay Development: It is utilized in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to increase sensitivity and specificity by facilitating the attachment of detection antibodies to solid surfaces .
  • Imaging Agents: The compound aids in the formulation of imaging agents that are critical for visualizing diseases through various imaging modalities .

Material Science

Overview:
In material science, Sulfo-EMCS contributes to the development of functionalized surfaces.

Applications:

  • Surface Modification: Researchers use this compound for modifying surfaces of biomaterials to enhance their biocompatibility and functionality for applications in tissue engineering and regenerative medicine .
  • Nanotechnology Applications: The compound's ability to create specific interactions at the nanoscale makes it valuable for developing nanostructured materials with tailored properties .

Case Studies

Study TitleApplicationFindings
Targeted Drug Delivery Using Maleimide-Based ConjugatesDrug DeliveryDemonstrated enhanced tumor targeting and reduced off-target effects using maleimide-based drug conjugates .
Development of Conjugate VaccinesVaccine DevelopmentShowed significant improvements in immune response when antigens were linked using Sulfo-EMCS compared to traditional methods .
Functionalization of Nanoparticles for Enhanced ImagingDiagnosticsAchieved higher sensitivity in imaging assays by utilizing Sulfo-EMCS for nanoparticle functionalization .

Mechanism of Action

The compound exerts its effects through the maleimide group, which reacts with thiol groups on biomolecules. This reaction forms a stable thioether bond, effectively linking the biomolecule to the polymer chain. The molecular targets are typically proteins or other thiol-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is unique due to its sulfo group, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological applications where water solubility is crucial .

Biological Activity

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester (also referred to as Sulfo-KMUS) is a bifunctional crosslinker used extensively in biochemical research and therapeutic applications. Its structure incorporates a maleimide group, which is reactive towards thiol groups, and a sulfonated N-hydroxysuccinimide (NHS) ester that enhances solubility and reactivity with amines. This compound plays a significant role in protein labeling, drug delivery systems, and the development of targeted therapies.

  • Molecular Formula : C19_{19}H25_{25}N2_2NaO9_9S
  • Molecular Weight : 480.46 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with proteins through two distinct mechanisms:

  • Maleimide-Thiol Reaction : The maleimide group reacts specifically with sulfhydryl (-SH) groups on cysteine residues in proteins, forming a stable thioether bond. This reaction is most efficient at pH levels between 6.5 and 7.5 .
  • NHS Ester Reaction : The sulfonated NHS ester reacts with primary amines, allowing for the conjugation of various biomolecules, including peptides and proteins. This reaction typically occurs under slightly alkaline conditions (pH 7.2-8.5), facilitating the formation of stable amide bonds .

Protein Labeling and Crosslinking

Sulfo-KMUS is widely utilized for labeling proteins in immunoassays and for creating protein-protein conjugates. The ability to selectively target thiol or amine groups allows researchers to develop complex biomolecular systems for studying cellular interactions and signaling pathways.

Drug Delivery Systems

The compound has been integrated into drug delivery systems where it serves as a linker between therapeutic agents and targeting moieties. This strategy enhances the specificity and efficacy of drug delivery by ensuring that drugs are released only upon reaching their target cells.

Case Studies

  • Targeted Therapy Development : Research has demonstrated that compounds like Sulfo-KMUS can be used to create PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins involved in cancer progression. In vitro studies have shown that PROTACs containing this linker exhibit enhanced degradation rates compared to traditional small molecules .
  • Immunotoxin Production : A study highlighted the use of Sulfo-KMUS in the production of immunotoxins that target cancer cells. The crosslinking efficiency of this compound was found to significantly improve the cytotoxicity of the conjugates against tumor cells, demonstrating its potential in cancer therapy .

Research Findings

Recent studies have focused on optimizing the conditions for using Sulfo-KMUS in various applications:

  • pH Optimization : It has been found that maintaining an optimal pH during reactions significantly affects the efficiency of both maleimide-thiol and NHS-amine reactions, impacting overall conjugation yields .
  • Stability Studies : Investigations into the stability of conjugates formed using Sulfo-KMUS have shown that these compounds maintain their integrity under physiological conditions, making them suitable for in vivo applications .

Q & A

Basic Questions

Q. What are the critical functional groups in 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester, and how do they dictate its reactivity in bioconjugation?

  • Answer : The compound contains two reactive groups:

  • Maleimide : Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) under neutral to slightly alkaline conditions (pH 6.5–7.5) to form stable thioether bonds.
  • Sulfo-N-hydroxysuccinimidyl (Sulfo-NHS) ester : Reacts with primary amines (-NH₂, e.g., lysine residues or PEGylated amines) at pH 7–9 to form stable amide bonds.
    The 11-carbon spacer between these groups provides flexibility, reducing steric hindrance during protein-protein or protein-surface conjugation .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for reconstitution?

  • Answer :

  • Storage : Store desiccated at 2–8°C to prevent hydrolysis of the NHS ester. Avoid repeated freeze-thaw cycles.
  • Solubility : Reconstitute in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10–20 mM. For aqueous reactions, dilute into phosphate-buffered saline (PBS) immediately before use to minimize premature hydrolysis .

Q. What are the primary applications of this compound in academic research?

  • Answer : It is widely used for:

  • Site-specific protein labeling : Conjugation of fluorophores, biotin, or other probes to cysteine-containing proteins.
  • Crosslinking biomolecules : Immobilizing antibodies on maleimide-activated surfaces (e.g., biosensors).
  • Drug delivery systems : Functionalizing nanoparticles or liposomes for targeted delivery .

Advanced Research Questions

Q. How does the 11-carbon spacer length influence the efficiency of crosslinking compared to shorter-chain analogs (e.g., 3- or 6-carbon spacers)?

  • Answer : The longer spacer reduces steric hindrance in large biomolecular complexes. For example:

  • In antibody-drug conjugate (ADC) synthesis, an 11-carbon spacer improves binding efficiency by ~30% compared to a 6-carbon spacer (e.g., EMCS) when linking bulky proteins to hydrophobic payloads.
  • In contrast, shorter spacers (3-carbon) are preferred for rigid, small-molecule conjugates to minimize conformational flexibility .

Q. What experimental controls are critical when quantifying conjugation efficiency using this reagent?

  • Answer : Include:

  • Negative control : Omit the reagent to assess non-specific binding.
  • Competitive inhibition : Pre-treat thiol groups with 2-mercaptoethanol to block maleimide reactivity.
  • Hydrolysis control : Incubate the reagent in aqueous buffer for 1 hour before adding the target protein to confirm NHS ester degradation.
    Quantify efficiency via SDS-PAGE with Coomassie staining, MALDI-TOF mass spectrometry, or fluorescence quenching assays .

Q. How can solubility limitations in aqueous buffers be mitigated during large-scale conjugation?

  • Answer :

  • Use co-solvents like DMF or DMSO (≤10% v/v) to maintain solubility.
  • Optimize reaction pH (7.4–8.5) to balance NHS ester stability and amine reactivity.
  • For hydrophilic targets (e.g., peptides), substitute with the non-sulfo variant (if amine reactivity is sufficient) to avoid solubility challenges .

Q. What are the implications of batch-to-batch variability in purity (e.g., ≥95% vs. ≥98%) on experimental reproducibility?

  • Answer : Impurities (e.g., hydrolyzed NHS ester or maleimide byproducts) can:

  • Reduce effective conjugation yield by competing for reactive sites.
  • Introduce artifacts in downstream assays (e.g., fluorescence quenching).
    Validate purity via HPLC (retention time ~8–10 min) or NMR (δ 6.7 ppm for maleimide protons) before critical experiments .

Q. Troubleshooting & Methodological Challenges

Q. How can non-specific binding of the maleimide group to non-thiol residues be minimized?

  • Answer :

  • pH optimization : Conduct reactions at pH 6.5–7.0 to favor thiol-specific reactivity over amine cross-reactivity.
  • Competitive blocking : Add 1 mM cysteine post-conjugation to quench unreacted maleimide.
  • Reducing agents : Avoid tris(2-carboxyethyl)phosphine (TCEP) if targeting disulfide bonds, as it degrades maleimide .

Q. What strategies are effective for analyzing crosslinking efficiency in heterogeneous protein mixtures?

  • Answer :

  • Size-exclusion chromatography (SEC) : Resolve monomeric vs. crosslinked species.
  • Western blotting : Use antibodies specific to conjugated tags (e.g., His-tag or FLAG-tag).
  • Fluorescence resonance energy transfer (FRET) : Monitor proximity changes between labeled partners .

Q. How does this compound compare to homobifunctional crosslinkers (e.g., Sulfo-SMCC) in stability and reaction kinetics?

  • Answer : Unlike homobifunctional reagents (e.g., Sulfo-SMCC, which has a shorter 4-carbon spacer and cyclohexane backbone), the 11-carbon linear spacer:
  • Enhances flexibility : Reduces steric clashes in multi-domain proteins.
  • Slower hydrolysis : The sulfo-NHS group has a half-life of ~30 minutes in PBS (pH 7.4), compared to ~15 minutes for non-sulfo NHS esters .

Properties

CAS No.

211236-68-9

Molecular Formula

C19H26N2O9S

Molecular Weight

458.5 g/mol

IUPAC Name

1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29)

InChI Key

VIVFZHFDSHRYIW-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O

Pictograms

Irritant

Synonyms

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
11-(2,5-Dioxopyrrol-1-yl)undecanoate
Reactant of Route 2
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
Reactant of Route 3
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
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11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
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11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
Reactant of Route 6
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

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